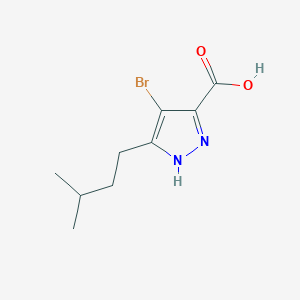
4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are widely used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid” would depend on the positions of the bromo, isopentyl, and carboxylic acid groups on the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also react with titanium tetrachloride to afford binary adducts .Scientific Research Applications
Synthesis and Biological Activity
Pyrazole carboxylic acid derivatives, including structures similar to 4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid, are important scaffold structures in heterocyclic compounds due to their diverse biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, highlighting their significance in medicinal chemistry and drug discovery efforts (Cetin, 2020).
Heterocyclic Compound Synthesis
The chemistry of pyrazoline derivatives, such as this compound, is crucial for the synthesis of a wide range of heterocyclic compounds. These compounds serve as valuable building blocks for creating various classes of heterocycles and dyes, demonstrating their versatility and importance in organic synthesis and industrial applications (Gomaa & Ali, 2020).
Hybrid Catalysts in Organic Synthesis
The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are closely related to pyrazole derivatives, underscores the evolving role of these compounds in organic synthesis. These catalysts facilitate the development of lead molecules with potential therapeutic applications, indicating the broader impact of pyrazole-based structures in advancing medicinal and pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).
Anticancer Agent Development
Pyrazole carboxylic acid derivatives have been explored for their potential as anticancer agents, with Knoevenagel condensation playing a significant role in generating biologically active molecules. This showcases the therapeutic potential of pyrazole-based compounds in cancer treatment and drug development (Tokala, Bora, & Shankaraiah, 2022).
Pharmacological Properties
A comprehensive review on pyrazole and its pharmacological properties highlights the importance of pyrazole derivatives, including this compound, in various therapeutic applications. The review discusses the structure, synthesis approaches, and biological activities of pyrazole heterocyclic ring structures, emphasizing their significance in drug discovery and pharmaceutical research (Bhattacharya et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazoles, which “4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid” is a derivative of, are known to have a wide range of biological activities . They can bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic agents.
Mode of Action
Pyrazoles are known to undergo a variety of chemical reactions, including radical addition followed by intramolecular cyclization , which could potentially affect their interaction with biological targets.
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Pyrazoles and their derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that they may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been reported to have a variety of effects, such as inhibiting the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
properties
IUPAC Name |
4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHEYPEOBFKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





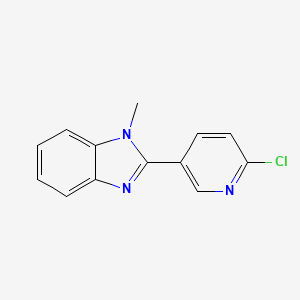
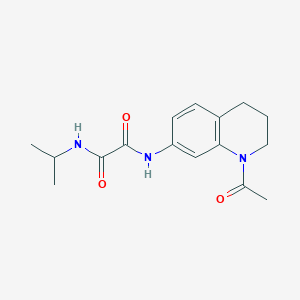


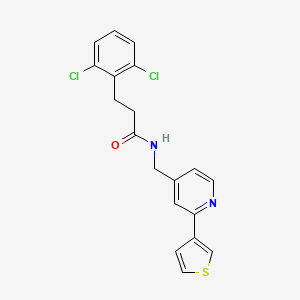
![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)
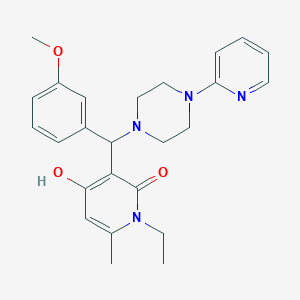

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)
